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Compound of Interest

Compound Name: Binapacryl

Cat. No.: B1667083 Get Quote

An objective comparison of the toxicological profiles of the dinitrophenol pesticides Binapacryl
and its active metabolite, Dinoseb, supported by experimental data.

This guide provides a comprehensive analysis of the comparative toxicity of Binapacryl and

Dinoseb, two dinitrophenol compounds formerly used as pesticides. While Binapacryl itself

has moderate toxicity, its primary toxicological significance lies in its rapid metabolism to

Dinoseb, a highly toxic compound. Both substances are recognized for their ability to uncouple

oxidative phosphorylation, a fundamental process of cellular energy production. This guide is

intended for researchers, scientists, and professionals in drug development and toxicology,

offering a detailed examination of their mechanisms of action, quantitative toxicity data, and the

experimental protocols used to determine their hazardous properties.

Data Presentation: Quantitative Toxicity Comparison
The acute toxicity of Binapacryl and its metabolite Dinoseb has been evaluated in various

animal models. The following table summarizes the median lethal dose (LD50) values, a

measure of acute toxicity, for both compounds across different species and routes of

administration. It is evident from the data that Dinoseb is significantly more acutely toxic than its

parent compound, Binapacryl.
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Compound Species
Route of
Administration

LD50 (mg/kg
body weight)

Reference

Binapacryl Rat Oral 421 WHO

Rat Dermal 720

World review of

pest control,

1970

Rabbit Dermal 750
Spencer, E. Y.

1982

Mouse Oral 58–200

Gaines, 1969;

Spencer, E. Y.,

1982

Dinoseb Rat Oral 14 - 114 Wikipedia

Rat Dermal 80 Wikipedia

Rabbit Dermal 80 - 200 EXTOXNET PIP

Mouse Oral 14 - 114 Wikipedia

Guinea Pig Oral 14 - 114 Wikipedia

Human (est.) Oral 5 - 50 Wikipedia

Mechanism of Action: Uncoupling of Oxidative
Phosphorylation
Both Binapacryl, after its conversion to Dinoseb, and Dinoseb itself exert their toxic effects

primarily by disrupting cellular energy metabolism through the uncoupling of oxidative

phosphorylation.[1][2] In healthy mitochondria, the electron transport chain creates a proton

gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP

synthase. Dinoseb, being a lipophilic weak acid, acts as a protonophore, shuttling protons

across the inner mitochondrial membrane and dissipating this crucial gradient.[3][4] This

uncoupling action leads to a rapid consumption of energy stores without the corresponding

production of ATP. The energy that would have been used for ATP synthesis is instead released

as heat, leading to hyperthermia, a key symptom of dinitrophenol poisoning.[1] The depletion of

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1667083?utm_src=pdf-body
https://mhlw-grants.niph.go.jp/system/files/2010/104041/201034008B/201034008B0006.pdf
https://www.inchem.org/documents/jmpr/jmpmono/v069pr02.htm
https://mhlw-grants.niph.go.jp/system/files/2008/084041/200838061A/200838061A0008.pdf
https://www.mdpi.com/2305-6304/10/1/30
https://mhlw-grants.niph.go.jp/system/files/2010/104041/201034008B/201034008B0006.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cellular ATP disrupts numerous energy-dependent cellular processes, ultimately leading to cell

death.[2]

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Protocols
The toxicological evaluation of Binapacryl and Dinoseb has been conducted through various

in vivo studies, generally following standardized guidelines such as those from the

Organisation for Economic Co-operation and Development (OECD). These protocols are

designed to assess acute, sub-chronic, and chronic toxicity, as well as reproductive and

developmental effects.

Acute Oral Toxicity (LD50) Determination (Based on
OECD Guideline 425)
A common method for determining the acute oral LD50 is the Up-and-Down Procedure.

Animal Selection and Preparation: Young adult rats of a single sex (typically females, as they

are often slightly more sensitive) are used.[5] Animals are acclimatized to laboratory

conditions and fasted overnight before dosing.[6]

Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is

administered by oral gavage.[6]

Dosing Strategy: A single animal is dosed at a level estimated to be near the LD50. If the

animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a

lower level. The dose progression factor is typically 3.2.[7]

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14

days.[5]

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the

survival/death outcomes.[5]
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Developmental Toxicity Study in Rabbits (Cited
Example)
A developmental toxicity study of Dinoseb was conducted in New Zealand white rabbits to

assess its teratogenic potential.[3]

Animal Model: Pregnant New Zealand white rabbits were used.[3]

Dose Administration: Dinoseb was applied dermally at doses of 0, 1, 3, 9, or 18 mg/kg body

weight/day from gestation days 7 through 19.[3]

Procedure: The substance was applied to the clipped skin of the back, and the animals wore

Elizabethan collars to prevent ingestion. The application site was wiped clean after a 6-hour

exposure period.[3]

Endpoints: Maternal toxicity (mortality, body weight changes, clinical signs) and

developmental effects in the fetuses (e.g., hydrocephaly, anophthalmia, skeletal

abnormalities) were evaluated.[3]
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Workflow for a Developmental Toxicity Study
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(Gestation Days 7-19)
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Euthanize and Examine Fetuses
(Day 20 of Gestation)

Analyze for Developmental Effects
(Malformations, etc.)
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Caption: A generalized workflow for a developmental toxicity study.
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Toxic Effects
Binapacryl
The toxicity of Binapacryl is largely attributed to its metabolic conversion to Dinoseb.[8] As

such, the observed toxic effects are similar to those of Dinoseb. Binapacryl is classified as

moderately hazardous by the World Health Organization.[1] It is highly toxic to fish and aquatic

invertebrates.[9] In mammals, it is considered highly toxic and may cause adverse

developmental and fertility effects.[9]

Dinoseb
Dinoseb is a highly toxic compound with a wide range of adverse health effects.[3] Acute

exposure in humans can cause fatigue, sweating, headache, nausea, and fever.[3] Due to its

ability to cross the placental barrier, it is particularly dangerous for pregnant women, as it is a

known teratogen, causing birth defects.[3] Studies in laboratory animals have shown that

Dinoseb can cause reproductive toxicity, including decreased fertility in males. It has been

banned for use as a pesticide in many countries, including the United States and the European

Union, due to its high toxicity and risk to human health.[3]

Conclusion
The available data clearly indicate that Dinoseb is a significantly more toxic compound than its

parent, Binapacryl. The primary mechanism of toxicity for both is the uncoupling of oxidative

phosphorylation, leading to a severe disruption of cellular energy metabolism. Both compounds

have been shown to cause a range of toxic effects, with Dinoseb being a potent reproductive

and developmental toxicant. The stringent regulations and bans on the use of these pesticides

reflect the serious risks they pose to human health and the environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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